molecular formula C8H7BrN2 B8672315 3-(5-Bromopyridin-2-yl)propanenitrile

3-(5-Bromopyridin-2-yl)propanenitrile

Cat. No.: B8672315
M. Wt: 211.06 g/mol
InChI Key: REZAZTAJMAOYRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Bromopyridin-2-yl)propanenitrile is a pyridine derivative featuring a bromine substituent at the 5-position of the pyridine ring and a propanenitrile group at the 2-position. This compound is structurally characterized by its electron-deficient pyridine core, which is influenced by the electron-withdrawing bromine atom and nitrile functional group. Such properties make it a valuable intermediate in pharmaceutical synthesis and metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings) due to the bromine atom’s role as a leaving group. The nitrile group further enhances its utility in cycloaddition reactions or as a precursor for heterocycle formation .

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

3-(5-bromopyridin-2-yl)propanenitrile

InChI

InChI=1S/C8H7BrN2/c9-7-3-4-8(11-6-7)2-1-5-10/h3-4,6H,1-2H2

InChI Key

REZAZTAJMAOYRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)CCC#N

Origin of Product

United States

Comparison with Similar Compounds

Compound 1 : this compound

  • Structure : Pyridine ring with Br (5-position) and propanenitrile (2-position).
  • Key Features :
    • Bromine enhances electrophilicity for substitution reactions.
    • Nitrile group enables participation in click chemistry or hydrolysis to carboxylic acids.

Compound 2 : Ni(II) Complex of 3-((Pyridine-2-yl)methylamino)propanenitrile

  • Structure: Pyridine ring with methylamino-propanenitrile substituent (2-position); coordinated to Ni(II) via sulfur atoms in a distorted square-planar geometry .
  • Key Features: Methylamino group introduces electron-donating effects, contrasting with bromine in Compound 1. Forms stable metal complexes for catalytic or materials science applications.

Compound 3 : Methyl 3-(2-Amino-5-bromopyridin-3-yl)acrylate

  • Structure: Pyridine ring with Br (5-position), amino group (2-position), and methyl acrylate (3-position) .
  • Key Features: Amino group increases nucleophilicity at the 2-position. Acrylate moiety allows polymerization or conjugation reactions.

Compound 4 : 2-(5-((3-Amino-6-bromoquinolin-4-yl)amino)pyridin-2-yl)-2-methylpropanenitrile

  • Structure: Bicyclic quinoline fused with pyridine; Br (6-position on quinoline), methylpropanenitrile (2-position on pyridine) .
  • Methyl group on propanenitrile increases steric bulk, affecting solubility and binding interactions.

Electronic and Steric Effects

  • Electron-Withdrawing vs. Donating Groups: Compound 1’s bromine and nitrile reduce pyridine electron density, favoring electrophilic attacks. Compound 2’s methylamino group increases electron density, altering metal coordination preferences .
  • Steric Considerations: Compound 4’s methylpropanenitrile and quinoline system create steric hindrance, limiting accessibility for certain reactions compared to Compound 1 .

Research Findings

  • Metal Coordination : Compound 2’s Ni(II) complex adopts a square-planar geometry, whereas Compound 1’s bromine and nitrile could stabilize similar complexes if modified with chelating groups .
  • Synthetic Versatility : Compound 3’s acrylate group enables diverse derivatization, while Compound 1’s nitrile is more suited for carbon-carbon bond formation .

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